molecular formula C9H9Cl5OSi B14532000 Pentachlorophenol, TMS CAS No. 62269-80-1

Pentachlorophenol, TMS

Cat. No.: B14532000
CAS No.: 62269-80-1
M. Wt: 338.5 g/mol
InChI Key: LPEMXQKCFPLXMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentachlorophenol, TMS (trimethylsilyl) derivative is a chemical standard essential for researchers analyzing the environmental contaminant and restricted-use pesticide pentachlorophenol (PCP). This derivative is primarily used in gas chromatography-mass spectrometry (GC-MS) to enhance the volatility and thermal stability of PCP for accurate detection and quantification. Pentachlorophenol is a wood preservative whose industrial use is now heavily phased out in many regions, including the United States, due to health and environmental concerns . Technical-grade PCP is a complex mixture that contains highly toxic by-products of its synthesis, such as polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs), which are of significant research interest due to their persistence and carcinogenicity . The synthesis of PCP itself is a key area of study, as the process can lead to the formation of these microcontaminants, especially at high yields and temperatures . Research using this compound is therefore critical for environmental monitoring, understanding the kinetics and pathways of PCP formation, and developing methods to reduce toxic impurities in industrial processes. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use, nor for application in commercial products.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62269-80-1

Molecular Formula

C9H9Cl5OSi

Molecular Weight

338.5 g/mol

IUPAC Name

trimethyl-(2,3,4,5,6-pentachlorophenoxy)silane

InChI

InChI=1S/C9H9Cl5OSi/c1-16(2,3)15-9-7(13)5(11)4(10)6(12)8(9)14/h1-3H3

InChI Key

LPEMXQKCFPLXMH-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

Comprehensive Review of Trimethylsilyl Tms Derivatization Chemistry for Pentachlorophenol

Reagents and Mechanisms of TMS Ether Formation from Pentachlorophenol (B1679276)

The formation of a TMS ether from pentachlorophenol involves the reaction of the phenolic hydroxyl group with a silylating agent. The general mechanism is the displacement of the active proton in the hydroxyl group by a trimethylsilyl (B98337) group, Si(CH₃)₃. aliyuncs.com A variety of reagents are available to effect this transformation, each with distinct reactivity and properties.

Bis(trimethylsilyl)trifluoroacetamide (BSTFA) as a Silylating Agent

Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a versatile and potent silylating agent frequently used for the derivatization of phenols, including pentachlorophenol. rsc.orgaliyuncs.com It reacts with a wide range of polar compounds to replace active hydrogens with a TMS group. sigmaaldrich.com The resulting TMS derivatives are generally more volatile, less polar, and more thermally stable than the parent compounds. restek.com

The reaction with BSTFA is known to be rapid and often more complete compared to other silylating agents like BSA (N,O-Bis(trimethylsilyl)acetamide). sigmaaldrich.com A key advantage of BSTFA is that its by-products, N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide, are highly volatile, which minimizes interference during chromatographic analysis. aliyuncs.comsigmaaldrich.com

The reactivity of BSTFA can be significantly enhanced by the addition of a catalyst, most commonly trimethylchlorosilane (TMCS). aliyuncs.com Adding 1-20% TMCS to BSTFA can facilitate the derivatization of hindered hydroxyl groups that may react incompletely with BSTFA alone. aliyuncs.com

Table 1: Properties of BSTFA as a Silylating Agent

PropertyDescription
Reactivity High, reacts with a wide range of polar functional groups including phenols. aliyuncs.comsigmaaldrich.com
By-products Volatile (N-trimethylsilyl-trifluoroacetamide, trifluoroacetamide), minimizing chromatographic interference. aliyuncs.comsigmaaldrich.com
Catalysis Reactivity can be increased with the addition of catalysts like TMCS. aliyuncs.com
Versatility Effective for derivatizing alcohols, phenols, carboxylic acids, and amines. aliyuncs.com

N-Methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) for Hydroxyl Group Derivatization

N-Methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) is another powerful silylating agent used for the derivatization of compounds with active hydrogens, including the hydroxyl group of pentachlorophenol. sigmaaldrich.com A significant benefit of MSTFA is that its primary by-product, N-methyltrifluoroacetamide, is even more volatile than those of BSTFA, making it particularly valuable for trace analysis where baseline noise must be minimized. sigmaaldrich.com

MSTFA is capable of derivatizing a broad spectrum of functional groups, such as alcohols, phenols, carboxylic acids, and amines. sigmaaldrich.com Similar to BSTFA, the silylating power of MSTFA can be augmented through the use of catalysts. For instance, a combination of MSTFA with 1% TMCS is often used to ensure complete and rapid derivatization. thermofisher.cn Automated derivatization protocols have been developed utilizing MSTFA, highlighting its utility in high-throughput analytical workflows. thermofisher.cn

Other Silylating Agents in Pentachlorophenol TMS Derivatization

While BSTFA and MSTFA are common choices, other reagents have been employed for the silylation of pentachlorophenol. One such reagent is Trimethylsilyl-N,N-dimethylcarbamate (TMSDMC). researchgate.netnih.gov A notable feature of TMSDMC is its ability to react instantaneously with phenolic compounds at room temperature, potentially simplifying sample preparation procedures as no heating or extended reaction times are necessary. researchgate.netnih.gov

Another class of silylating agents includes N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), which forms a t-butyldimethylsilyl (TBDMS) derivative rather than a TMS derivative. researchgate.net For pentachlorophenol, the TBDMS derivative has been shown to exhibit a strong response in mass spectrometry. rsc.org

Table 2: Comparison of Silylating Agents for Pentachlorophenol

Silylating AgentAbbreviationKey FeaturesBy-products
Bis(trimethylsilyl)trifluoroacetamideBSTFAHighly reactive, versatile, often used with TMCS catalyst. aliyuncs.comsigmaaldrich.comVolatile. aliyuncs.com
N-Methyl-N-trimethylsilyltrifluoroacetamideMSTFAProduces highly volatile by-products, ideal for trace analysis. sigmaaldrich.comVery Volatile. sigmaaldrich.com
Trimethylsilyl-N,N-dimethylcarbamateTMSDMCInstantaneous reaction at room temperature. researchgate.netnih.govNot specified.
N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamideMTBSTFAForms TBDMS derivative, provides strong MS signal for PCP. rsc.orgresearchgate.netNot specified.

Optimization of Derivatization Conditions for Pentachlorophenol TMS Derivatives

Achieving reliable and quantitative results for pentachlorophenol analysis requires the optimization of derivatization conditions. Factors such as the choice of solvent, reaction temperature, and reaction time can significantly impact the efficiency and yield of the TMS ether formation.

Influence of Reaction Solvents (e.g., Acetonitrile (B52724), Hexane) on Derivatization Efficiency

The choice of solvent plays a crucial role in the silylation reaction. The solvent must be aprotic, as protic solvents like water or alcohols will react with the silylating reagent. phenomenex.comresearchgate.net Common choices include acetonitrile, hexane, dichloromethane (B109758), and acetone (B3395972).

Studies have shown that for the derivatization of pentachlorophenol, acetonitrile is a highly suitable solvent. rsc.org It can also be used for the preparation of standard solutions. rsc.org Derivatization of PCP is also possible in hexane, which is a common extraction solvent. rsc.org This allows for a streamlined workflow where the extract can be directly derivatized without a solvent exchange step. rsc.org

Research on other chlorophenols and phenolic compounds has demonstrated that reaction rates can be dramatically influenced by the solvent. For instance, the silylation of various phenols with BSTFA was found to be fastest in acetone, with the reaction completing quantitatively within 15 seconds at room temperature. nih.gov In other solvents like dichloromethane or hexane, the same reaction took over an hour. nih.gov The addition of acetone to extracts in other water-immiscible solvents can accelerate the derivatization rate. nih.gov

Table 3: Effect of Solvent on Derivatization Efficiency

SolventFinding for Phenol (B47542)/PCP DerivatizationReference
Acetonitrile Found to be the most appropriate solvent for PCP derivatization. rsc.org
Hexane Derivatization of PCP is possible, allowing direct use on extracts. rsc.org
Acetone Reaction for phenols completed quantitatively within 15 seconds at room temperature. nih.gov
Dichloromethane Reaction for phenols took over 1 hour. nih.gov

Kinetic Studies of Temperature and Reaction Time for Optimal Yields

The kinetics of the derivatization reaction, influenced by temperature and time, are critical for optimizing product yield. For many silylation reactions, heating is employed to ensure completion. For example, a common procedure for MSTFA derivatization involves incubation at 37°C for 30 minutes following an initial step at 30°C for 90 minutes. thermofisher.cn

However, some reagents react rapidly even at room temperature. As mentioned, derivatization of phenols with BSTFA in acetone is complete in under a minute at room temperature. nih.gov In contrast, stability studies of pentachlorophenol trimethylsilyl ether (PCP-TMS) in dichloromethane with a low silylating agent-to-standard ratio showed a very slow reaction rate, with only 25% of the PCP reacting after 90 minutes. researchgate.net This highlights the importance of using a sufficient excess of the silylating reagent to drive the reaction to completion in a reasonable timeframe. sigmaaldrich.com

To determine when derivatization is complete, a common empirical approach is to analyze aliquots of the reaction mixture at different time intervals until no further increase in the product peak area is observed in the chromatogram. sigmaaldrich.com For the silylation of benzodiazepines with BSTFA, it was found that reagent concentration and solvent volume were the most critical factors, while temperature and reaction time were less critical for achieving high efficiency. mdpi.com This suggests that ensuring a sufficient molar excess of the reagent can sometimes be more important than prolonged heating or reaction times. mdpi.com

In Situ Derivatization Techniques for Sample Preparation

In situ derivatization is an analytical strategy that combines derivatization and sample extraction into a single step, offering increased efficiency and reduced sample handling. For the analysis of pentachlorophenol, in situ trimethylsilylation can be effectively coupled with modern microextraction techniques to enhance sensitivity and streamline sample preparation.

Techniques such as dispersive liquid-liquid microextraction (DLLME) have been successfully employed for the simultaneous in situ silylation and extraction of chlorophenols from aqueous samples. nih.gov In this approach, an organic extraction solvent (e.g., n-hexane) and a silylating reagent are injected into the aqueous sample. nih.gov The formation of a cloudy solution of fine microdroplets provides a large surface area for the rapid transfer of the PCP from the aqueous phase into the organic phase, where the derivatization reaction occurs simultaneously. nih.gov Various silylating reagents can be used, and the reaction can be optimized by adjusting parameters such as reagent volume and reaction time. nih.gov

Fast silyl (B83357) derivatization of chlorophenols can be achieved quantitatively in seconds at room temperature using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) in an appropriate solvent such as acetone. nih.gov This rapid reaction makes it highly suitable for integration into automated, high-throughput in situ sample preparation workflows. nih.gov

Comparative Assessment of TMS Derivatization with Alternative Derivatization Strategies

The selection of a derivatization strategy for pentachlorophenol is critical as it directly impacts the analytical method's performance. Trimethylsilylation is one of several techniques used to prepare PCP for gas chromatographic analysis. A comparative assessment with other common methods—acetylation, methylation, pentafluorobenzylation, and t-butyldimethylsilylation—is essential for selecting the optimal approach for a specific analytical challenge. rsc.org

Acetylation with Acetic Anhydride (B1165640)

Acetylation is a widely used derivatization method for phenols, including PCP. The reaction involves treating the sample with acetic anhydride, often in a basic medium (e.g., potassium carbonate solution), to convert the polar hydroxyl group of PCP into the less polar pentachlorophenyl acetate (B1210297) ester. oup.comsemanticscholar.org This derivative is more volatile and exhibits better chromatographic behavior than the underivatized phenol. oup.comsemanticscholar.org

The reaction can be performed directly in aqueous samples (in situ), followed by extraction of the derivative with an organic solvent like hexane. semanticscholar.org This in situ approach has been shown to be effective for the determination of PCP in water, with reported recoveries ranging from 78-108% and a limit of detection (LOD) of 1 µg/L using a gas chromatograph with an electron capture detector (GC-ECD). semanticscholar.org Other studies have reported LODs for acetylated chlorophenols between 0.05 and 0.2 µg/L. nih.gov The method is robust and utilizes relatively inexpensive reagents. uc.eduuc.edu

Methylation with Diazomethane (B1218177)

Methylation converts pentachlorophenol into its methyl ether, pentachloroanisole. The most common reagent for this reaction is diazomethane. semanticscholar.org This derivatization effectively reduces the polarity of PCP, leading to a volatile derivative suitable for GC analysis. semanticscholar.org

However, the use of diazomethane is associated with significant drawbacks. Diazomethane is a highly toxic and explosive gas, requiring specialized glassware and extreme caution during its preparation and use. researchgate.net Due to these severe safety hazards, it is often avoided in routine laboratory settings in favor of safer alternatives. While effective, the risks associated with diazomethane often outweigh its benefits for the derivatization of PCP when other viable methods are available. researchgate.net

Pentafluorobenzylation (PFB) using Pentafluorobenzyl Bromide (PFBBr)

Pentafluorobenzylation is a derivatization technique that introduces a pentafluorobenzyl group onto the PCP molecule, forming the corresponding pentafluorobenzyl ether. This is achieved by reacting PCP with pentafluorobenzyl bromide (PFBBr) in the presence of a base. researchgate.net

The primary advantage of this method is the exceptional sensitivity it provides, particularly when using a GC equipped with an electron-capture detector (ECD) or when using mass spectrometry in negative chemical ionization (NCI) mode. The highly electronegative fluorine atoms in the PFB group significantly enhance the electron-capture response. colostate.edu Comparative studies have shown that PFBBr derivatization can offer the highest sensitivity among various methods. researchgate.net For instance, one study systematically comparing derivatization reagents for PCP analysis found that the PFBBr method yielded the lowest limit of detection at 0.07 µg/L. researchgate.net

t-Butyldimethylsilyl (TBDMS) Derivatization

A significant alternative to TMS derivatization is the use of t-butyldimethylsilyl groups. This is typically accomplished using reagents such as N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). rsc.orgresearchgate.net The resulting TBDMS-pentachlorophenol ether shares the benefits of silylation, such as increased volatility and improved chromatographic peak shape. rsc.org

The key advantage of TBDMS derivatives over TMS derivatives is their significantly greater hydrolytic stability. springernature.com While TMS ethers are susceptible to hydrolysis by trace amounts of moisture, TBDMS ethers are much more robust, making sample handling and storage less critical. springernature.com In mass spectrometry, TBDMS derivatives are particularly useful as they often produce a prominent [M-57]⁺ ion (loss of the t-butyl group), which is characteristic and aids in structural confirmation and quantification. rsc.orgresearchgate.net This derivatization has been successfully applied to the analysis of various phenols, with reported detection limits for TBDMS-phenol derivatives ranging from 0.208 to 99.3 µg/L depending on the specific compound and analytical conditions. researchgate.net

Analytical Performance Comparison Across Different Derivative Types

The choice of derivatization reagent for pentachlorophenol directly influences key analytical performance parameters such as sensitivity, stability, and chromatographic behavior. A comparison of the different derivatives reveals distinct advantages and disadvantages for each.

Sensitivity: For ultimate sensitivity, particularly with ECD or NCI-MS detection, pentafluorobenzylation is often the superior choice due to the high electron affinity of the PFB group. researchgate.net Studies have demonstrated that PFBBr derivatization can achieve lower limits of detection compared to acetylation and methylation. researchgate.net Silylation methods (TMS and TBDMS) also offer excellent sensitivity, especially with GC-MS in selected ion monitoring (SIM) mode. Detection limits for TMS derivatives of chlorophenols have been reported in the low µg/L to ng/L range. researchgate.net

Chromatographic Behavior: All derivatization methods discussed significantly improve the chromatographic properties of pentachlorophenol. The underivatized phenol can exhibit poor peak shape (tailing) due to its acidic nature and interaction with active sites in the GC system. rsc.org Conversion to the corresponding ether or ester derivative masks the polar hydroxyl group, resulting in more symmetrical peaks, reduced column adsorption, and enhanced volatility, which allows for lower elution temperatures and shorter analysis times. colostate.edu

Stability and Ease of Use: TMS derivatives are known for their high reactivity and susceptibility to hydrolysis, requiring anhydrous conditions for the reaction and storage. colostate.edu TBDMS derivatives offer a significant advantage in this regard, being much more stable in the presence of trace moisture. springernature.com Acetyl derivatives are also relatively stable. oup.com In terms of ease of use, acetylation with acetic anhydride is a straightforward and robust method. oup.com Silylation reactions are also typically fast and efficient. nih.gov Methylation with diazomethane is the most hazardous and operationally complex method due to the reagent's toxicity and explosive nature. researchgate.net

The following table summarizes the comparative analytical performance of the different derivatization strategies for pentachlorophenol.

Derivative TypeCommon ReagentTypical LODKey AdvantagesKey Disadvantages
Trimethylsilyl (TMS) EtherBSTFA, TMSDMC0.01–0.25 µg/L researchgate.netFast reaction, good volatility, good MS fragmentation patternsLow hydrolytic stability (moisture sensitive) colostate.edu
Acetate EsterAcetic Anhydride0.05–6.2 µg/L nih.govsemanticscholar.orgresearchgate.netInexpensive reagent, stable derivative, suitable for in situ methods semanticscholar.orgMay be less sensitive than PFB or silylation methods
Methyl EtherDiazomethaneData not readily availableEffective at reducing polarityReagent is highly toxic and explosive researchgate.net
Pentafluorobenzyl (PFB) EtherPFBBr~0.07 µg/L researchgate.netExcellent sensitivity with ECD and NCI-MS detection researchgate.netReagent can be more expensive
t-Butyldimethylsilyl (TBDMS) EtherMTBSTFA0.2–99 µg/L (for various phenols) researchgate.netHigh hydrolytic stability, characteristic [M-57]⁺ ion in MS rsc.orgspringernature.comLarger molecule may lead to longer retention times

Advanced Spectrometric and Chromatographic Methodologies for Pentachlorophenol, Tms Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) for TMS-Derivatized Pentachlorophenol (B1679276)

Gas chromatography coupled with mass spectrometry (GC-MS) stands as a powerful and widely utilized technique for the analysis of Pentachlorophenol, TMS. labcompare.com This approach synergizes the high-resolution separation capability of gas chromatography with the definitive identification and quantification power of mass spectrometry. labmanager.com Derivatization of PCP to its TMS ether is often recommended for reliable, low-level quantitative detection as it mitigates chromatographic difficulties associated with the active hydrogen in the parent molecule. rsc.org

Principles of Chromatographic Separation of TMS Derivatives

The fundamental principle of gas chromatography is the separation of compounds based on their partitioning between a stationary phase within a column and a mobile carrier gas. pharmacyjournal.org Silylation, the process of substituting the active hydrogen in PCP's hydroxyl group with a TMS group, significantly increases the compound's volatility and thermal stability while reducing its polarity. nih.govresearchgate.net This chemical modification is crucial because it allows the this compound derivative to be readily analyzed by GC, a technique best suited for volatile and thermally stable compounds. pharmacyjournal.org The separation is typically achieved on a non-polar capillary column, where the less polar TMS derivative interacts weakly with the stationary phase, allowing it to elute faster and at lower temperatures than the underivatized form, resulting in improved peak shape and preventing thermal degradation. rsc.orgnih.gov

Electron Impact (EI) Ionization Mass Spectrometry for TMS Derivatives

Following separation by the GC column, the eluted this compound molecules enter the ion source of the mass spectrometer. Electron Impact (EI) is a hard ionization technique that bombards the molecules with high-energy electrons (typically 70 eV), causing them to ionize and fragment. azom.com This process creates a reproducible fragmentation pattern that serves as a molecular fingerprint, allowing for confident structural elucidation. azom.com The mass spectrum of silylated compounds often shows a prominent molecular ion and characteristic fragments. acs.org For this compound, the mass spectrum is expected to show a characteristic isotopic cluster for the molecular ion due to the five chlorine atoms, as well as a significant [M-15]⁺ ion, corresponding to the loss of a methyl group from the TMS moiety. rsc.org This fragmentation is a key identifier for TMS-derivatized compounds.

Selected Ion Monitoring (SIM) and Selected Ion Recording (SIR) for Quantitative Analysis

For highly sensitive and selective quantification, Selected Ion Monitoring (SIM) or Selected Ion Recording (SIR) mode is employed. springernature.com Instead of scanning the full mass range, the mass spectrometer is programmed to detect only a few specific, characteristic ions of the target analyte. taylorandfrancis.com This targeted approach dramatically improves the signal-to-noise ratio, thereby lowering the limits of detection and enhancing quantitative accuracy. rsc.orgtaylorandfrancis.com For this compound, ions selected for SIM analysis would typically include the most abundant ions from the molecular ion isotopic cluster and the key fragment isotopic cluster.

Table 1: Characteristic Ions for SIM Analysis of this compound Ether

Ion Descriptionm/z (mass-to-charge ratio)Role in Analysis
Molecular Ion Cluster338, 340, 342Confirmation of Identity
[M-CH₃]⁺ Fragment Cluster323, 325, 327Quantification and Confirmation

Note: The table displays the major ions based on the most abundant isotopes of chlorine (³⁵Cl and ³⁷Cl). The distinct isotopic pattern is a critical feature for confirming the presence of the pentachlorinated compound.

High-Resolution Gas Chromatography (HRGC) Coupled with Mass Spectrometry

Employing high-resolution gas chromatography (HRGC), which utilizes long, narrow-bore capillary columns, provides superior separation efficiency compared to packed columns. labmanager.com This results in sharper peaks and a greater ability to resolve the target analyte from interfering components in complex environmental or biological matrices. labmanager.compharmacyjournal.org When HRGC is coupled with high-resolution mass spectrometry (HRMS), the analytical power is further magnified. HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of an ion, offering an additional layer of confirmation for the analyte's identity and enhancing selectivity. researchgate.netchromatographyonline.com

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for Enhanced Selectivity

In cases of particularly complex samples where co-eluting interferences can compromise results, gas chromatography-tandem mass spectrometry (GC-MS/MS) offers a superior level of selectivity and sensitivity. labcompare.com This technique, often using a triple quadrupole mass spectrometer, minimizes matrix interferences and provides excellent detection capabilities. labcompare.com

Multiple Reaction Monitoring (MRM) Method Development for Pentachlorophenol TMS

The most common operational mode for quantitative analysis on a GC-MS/MS system is Multiple Reaction Monitoring (MRM). labcompare.com In this mode, the first quadrupole is set to isolate a specific "precursor" ion of this compound (e.g., the molecular ion). This isolated ion is then passed into a collision cell, where it is fragmented by collision with an inert gas. The second quadrupole is then set to monitor for a specific "product" ion that results from this fragmentation. This precursor-to-product ion transition is highly specific to the target compound. By monitoring one or more of these transitions, MRM can virtually eliminate background noise, leading to exceptional sensitivity and selectivity. nih.gov

Table 2: Hypothetical MRM Transitions for this compound Ether Analysis

Precursor Ion (m/z)Product Ion (m/z)Proposed TransitionPurpose
338323[M]⁺ → [M-CH₃]⁺Primary Quantifier
338295[M]⁺ → [M-CH₃-CO]⁺Qualifier
323288[M-CH₃]⁺ → [M-CH₃-Cl]⁺Qualifier

Note: The specific product ions and collision energies would need to be empirically optimized during method development on the specific GC-MS/MS instrument.

Systematic Mass Fragmentation Studies of Pentachlorophenol TMS Derivatives

The derivatization of pentachlorophenol (PCP) to its trimethylsilyl (B98337) (TMS) ether is a critical step for its analysis by gas chromatography-mass spectrometry (GC-MS). This process enhances the volatility and thermal stability of the analyte. The resulting compound, pentachlorophenol, trimethylsilyl ether (PCP-TMS), has a molecular formula of C₉H₉Cl₅OSi and a molecular weight of approximately 338.5 g/mol . nist.govnist.gov Understanding the mass fragmentation behavior of PCP-TMS under electron ionization (EI) is fundamental for developing sensitive and specific analytical methods.

Upon electron ionization, the PCP-TMS molecule undergoes predictable fragmentation, yielding a series of characteristic ions that are crucial for its identification and quantification. The mass spectrum is typically characterized by the molecular ion (M⁺) and several key fragment ions.

One of the most prominent fragmentation processes for TMS derivatives is the loss of a methyl group (•CH₃) from the silicon atom. nih.gov This results in the formation of a highly stable [M-CH₃]⁺ ion, which is often the base peak or one of the most abundant ions in the mass spectrum of PCP-TMS. This ion is diagnostically significant due to its high intensity and specific mass-to-charge ratio (m/z).

Systematic fragmentation studies of chlorophenol-TMS ethers have been conducted to optimize their detection. researchgate.net The key ions observed in the mass spectrum of pentachlorophenol-TMS are summarized in the table below.

IonDescriptionTypical m/zRelative Abundance
[M]⁺ Molecular Ion338Moderate
[M-CH₃]⁺ Loss of a methyl radical323High (Often Base Peak)
[M-Cl]⁺ Loss of a chlorine radical303Low
[M-CH₃-HCl]⁺ Loss of methyl radical and hydrogen chloride287Moderate

Note: The m/z values are based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O, ²⁸Si). The actual spectrum will show a cluster of peaks for each fragment due to the presence of chlorine and silicon isotopes.

The formation of the [M-CH₃]⁺ ion is a favored pathway as the positive charge is stabilized by the silicon atom. Its high abundance makes it an ideal choice for selected ion monitoring (SIM) or multiple reaction monitoring (MRM) methods, which significantly enhance the sensitivity and selectivity of the analysis. researchgate.net

A distinctive feature of the mass spectrum of PCP-TMS is the isotopic pattern generated by the five chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. The presence of five chlorine atoms in the molecule results in a characteristic isotopic cluster for the molecular ion and any chlorine-containing fragment ions.

The theoretical isotopic distribution for a fragment containing five chlorine atoms (Cl₅) can be calculated based on the binomial expansion of (a + b)⁵, where 'a' is the abundance of ³⁵Cl and 'b' is the abundance of ³⁷Cl. This predictable pattern is a powerful tool for confirming the identity of the analyte. chromatographyonline.com

The analysis of these isotopic patterns provides a high degree of confidence in compound identification. researcher.lifenih.gov For PCP-TMS, the molecular ion cluster will exhibit peaks at M, M+2, M+4, M+6, M+8, and M+10, with relative intensities corresponding to the statistical probability of incorporating different numbers of ³⁷Cl isotopes. A new analytical approach has been developed that involves simultaneously monitoring the fragmentation patterns of both ³⁵Cl and ³⁷Cl-containing fragment ions as both precursor and product ions. researchgate.net This technique offers remarkable specificity, particularly for tetrachlorophenol and pentachlorophenol derivatives. researchgate.net

Ion ClusterNumber of ³⁵Cl AtomsNumber of ³⁷Cl AtomsTheoretical Relative Abundance (%)
M 5025.4
M+2 4142.0
M+4 3227.7
M+6 239.2
M+8 141.5
M+10 050.1

This interactive table shows the expected isotopic distribution for a fragment containing five chlorine atoms. The pattern serves as a unique fingerprint for pentachlorophenol.

This isotopic signature is invaluable for distinguishing the analyte from matrix interferences, especially in complex samples. High-resolution mass spectrometry can further resolve these isotopic peaks, providing elemental composition and further confirming the identity of the compound. nih.gov

Beyond the initial loss of a methyl group, the fragmentation of PCP-TMS involves other characteristic pathways. A notable process is the elimination of a molecule of hydrogen chloride (HCl). This can occur from the [M-CH₃]⁺ ion, leading to a fragment at [M-CH₃-HCl]⁺.

A more complex fragmentation mechanism that has been documented for chlorophenol derivatives is the "ring-walk" mechanism. researchgate.net This process involves the migration of the TMS group or a fragment thereof around the aromatic ring, facilitating the loss of HCl without the decomposition of the benzene (B151609) ring itself. This mechanism helps to explain the presence of certain fragment ions that would not be anticipated from simple bond cleavages. The detailed study of these pathways is crucial for structural elucidation and for developing robust fragmentation models for targeted mass spectrometry methods. mdpi.com

Optimized Sample Extraction and Cleanup Procedures Preceding TMS Derivatization

Effective sample preparation is paramount to achieving accurate and reliable quantification of pentachlorophenol. The goal is to isolate PCP from the sample matrix, remove interfering substances, and concentrate the analyte before the TMS derivatization and subsequent GC-MS analysis. The choice of extraction and cleanup technique is highly dependent on the sample matrix, which can range from water and soil to biological tissues. thermofisher.com

Liquid-liquid extraction (LLE) is a conventional and widely used technique for the extraction of PCP from aqueous samples. mdpi.com Since pentachlorophenol is a weak acid (pKa ≈ 4.7), its solubility in organic solvents is pH-dependent. To ensure efficient extraction into a nonpolar organic solvent, the aqueous sample is typically acidified to a pH below the pKa (e.g., pH 2), which suppresses the ionization of the phenolic hydroxyl group. who.int

Various solvent systems have been employed for the LLE of PCP. Mixtures of polar and apolar organic solvents are often used to achieve satisfactory recoveries from solid samples like soils and sediments. mdpi.com For instance, a mixture of petroleum ether and diluted sulfuric acid has been used for extraction from soil and plant samples. researchgate.net In another method, plasma samples were acidified and extracted with a hexane/methyl tert-butyl ether (MTBE) mixture. oup.com Toluene (B28343) is also a common extraction solvent, used in methods like the Nielsen-Kryger steam distillation from acidified soil. who.int The use of acidified methanol (B129727) can be part of the extraction process, particularly for solid matrices, to facilitate the release of PCP from the sample matrix before partitioning into an immiscible organic solvent.

MatrixExtraction SolventspH ConditionRecovery (%)Reference
WaterPetroleum EtherAcidifiedNot Specified who.int
Soil/PlantsPetroleum Ether / H₂SO₄Acidic81.7 - 95.0 researchgate.net
PlasmaHexane / MTBE (9:1)AcidifiedNot Specified oup.com
SeafoodAcetonitrile (B52724) / Acetic AcidAcidic82.1 - 95.5 nih.gov
WoodAcetone (B3395972) / H₂SO₄Acidic66 ± 5 nih.gov

This interactive table summarizes various LLE conditions reported for the extraction of pentachlorophenol from different environmental and biological matrices.

Despite its effectiveness, LLE can be time-consuming and requires large volumes of high-purity organic solvents, which can be costly and pose environmental concerns. mdpi.com

Solid-phase extraction (SPE) has emerged as a powerful alternative to LLE, offering several advantages including reduced solvent consumption, higher sample throughput, and the potential for automation. thermofisher.commdpi.com SPE utilizes a solid sorbent packed into a cartridge or disk to selectively adsorb the analyte from the liquid sample. hplcchina.comspecartridge.com Interferences are washed away, and the analyte is then eluted with a small volume of an appropriate solvent, achieving both cleanup and pre-concentration.

For PCP analysis, reversed-phase SPE is commonly used. The sample is first acidified to pH 2-3 to ensure PCP is in its non-ionized form, which promotes retention on nonpolar sorbents like C18 or polymeric materials. A variety of SPE cartridges have been evaluated for PCP extraction, including Oasis HLB (Hydrophilic-Lipophilic Balanced), which has demonstrated high analyte recoveries (98.2% to 100.18%). researchgate.netresearchgate.net After loading the sample, the cartridge is typically washed with water to remove polar interferences. The retained PCP is then eluted with a solvent such as methanol, acetonitrile, or ethyl acetate (B1210297). mdpi.com

SPE SorbentMatrixElution SolventRecovery (%)Reference
Oasis HLBWaterAcetonitrile/Methanol98.2 - 100.18 researchgate.net
MAX-SPEFoodAcetonitrile/Triethylamine82.0 - 108.0 researchgate.net
C18WaterMethanol / Formic AcidNot Specified
Captiva EMR-LipidSeafoodAcetonitrile / Acetic AcidNot Specified nih.gov
XAD-7AirMethanol>90 (spiked) osha.gov

This interactive table presents a selection of SPE sorbents and conditions used for the extraction and pre-concentration of pentachlorophenol.

The choice of sorbent and elution solvent is critical and must be optimized for the specific sample matrix to achieve maximum recovery and cleanliness of the final extract prior to derivatization. thermofisher.com

Solid-Phase Extraction (SPE) for Matrix Specificity and Pre-concentration

Application of Lipid Removal Columns (e.g., Captiva EMR-Lipid) for Complex Matrices

The analysis of Pentachlorophenol (PCP) in complex biological and food matrices is often complicated by the presence of high lipid content, which can cause significant matrix effects, interfere with analyte detection, and reduce the longevity of analytical instrumentation. nih.govagilrom.ro To address this, specialized sample preparation techniques are employed to selectively remove lipids while ensuring high recovery of the target analyte. Captiva EMR-Lipid columns are a notable example of such technology, providing an efficient "pass-through" cleanup workflow for fatty samples. nih.govchemetrix.co.za

The mechanism of Captiva EMR-Lipid involves a combination of size exclusion and hydrophobic interaction. vjst.vnlcms.cz The sorbent is designed to selectively retain long-chain fatty acids, triglycerides, and other major lipid classes while allowing smaller analyte molecules like PCP and its derivatives to pass through for collection and subsequent analysis. chemetrix.co.zavjst.vn This highly selective removal of matrix interferences leads to cleaner extracts, improved analytical reproducibility, and enhanced instrument performance. lcms.cz

A validated method for determining PCP in seafood samples demonstrates the practical application of this technology. nih.gov In this procedure, samples were first subjected to ultrasonic extraction with acetonitrile. The resulting extract was then passed through a Captiva EMR-Lipid cartridge for cleanup. nih.gov This approach effectively removed fats and other impurities, achieving recoveries for PCP that ranged from 86.4% to 102.5% across various seafood matrices, including fish, shellfish, shrimp, and crab. nih.gov The efficient cleanup provided by the lipid removal column was crucial for developing a sensitive UPLC-MS/MS method for PCP quantification in these challenging matrices. nih.gov

Solid-Phase Microextraction (SPME) for Trace Analysis

Solid-Phase Microextraction (SPME) is a simple, solvent-free, and efficient sample preparation technique that integrates sampling, extraction, concentration, and sample introduction into a single step. mdpi.combuffalostate.edu It utilizes a fused-silica fiber coated with a polymeric stationary phase to extract analytes directly from a sample, either by direct immersion in a liquid or by exposure to the headspace above the sample. buffalostate.eduresearchgate.net Due to its ability to pre-concentrate analytes, SPME is particularly well-suited for the trace analysis of volatile and semi-volatile organic compounds like pentachlorophenol from environmental, food, and biological samples. buffalostate.eduresearchgate.netnih.gov

Headspace SPME (HS-SPME) with In Situ Derivatization

Headspace SPME (HS-SPME) is a variation where the fiber is exposed to the vapor phase (headspace) above a solid or liquid sample, making it ideal for extracting volatile analytes while avoiding interference from non-volatile matrix components. chromatographyonline.commdpi.com The sensitivity and selectivity of this method for analyzing less volatile compounds like phenols can be significantly enhanced by performing an in situ derivatization step. researchgate.netnih.gov During this process, a derivatizing agent is added to the sample vial, which reacts with the target analyte to form a more volatile and less polar derivative, thereby improving its partitioning into the headspace and subsequent adsorption onto the SPME fiber. researchgate.net

For the analysis of pentachlorophenol, derivatization to its trimethylsilyl (TMS) ether or other derivatives like acetyl esters is common. researchgate.net A method developed for the determination of trace amounts of PCP in human plasma utilized HS-SPME with in situ acetylation, followed by gas chromatography-mass spectrometry (GC-MS) analysis. researchgate.netnih.gov This approach involved optimizing several parameters, including the derivatization reaction, SPME fiber coating, extraction temperature, and time. researchgate.netnih.gov The validated method demonstrated good linearity and was highly sensitive, achieving a limit of detection of 0.02 ng/mL for PCP in plasma. researchgate.netnih.gov

Non-Destructive Contact Mode SPME for Surface Analysis

For the analysis of analytes on solid surfaces, particularly on valuable or irreplaceable items, non-destructive sampling methods are of great importance. mdpi.comresearchgate.net Contact mode SPME is a technique developed for this purpose, where the SPME fiber is placed in direct contact with the surface of the object being investigated. mdpi.com This allows for the direct collection of analytes from a focused area without damaging the sample. mdpi.com

This methodology has been successfully applied to the detection of PCP residues in historical wooden objects, which were often treated with PCP as a wood preservative. mdpi.comresearchgate.net In these studies, the SPME fiber was pressed against the wood surface to sample for PCP. The method was found to be suitable for the semi-quantitative determination of PCP in a range of 7.5 to 75 mg/kg of wood. mdpi.comresearchgate.net This non-destructive contact mode, in conjunction with HS-SPME for analyzing the air inside and around objects, provides a comprehensive and minimally invasive strategy for assessing the presence of PCP in culturally significant artifacts. mdpi.com

Advanced Extraction Methods (e.g., Accelerated Solvent Extraction (ASE), Ultrasonic Extraction, Steam Distillation Extraction (SDE))

Beyond SPME, several other advanced extraction techniques are utilized to isolate PCP from solid and semi-solid matrices, offering advantages in speed, efficiency, and solvent consumption over traditional methods like Soxhlet extraction. thermofisher.comepa.gov

Accelerated Solvent Extraction (ASE): This technique, also known as pressurized solvent extraction, uses conventional solvents at elevated temperatures and pressures. thermofisher.comthermofisher.com These conditions increase the efficiency and speed of the extraction process, reducing extraction times to 15-30 minutes and significantly lowering solvent usage compared to methods like Soxhlet. thermofisher.comscispec.co.th The high temperature increases the solubility and diffusion rate of the analyte, while the high pressure keeps the solvent in its liquid state above its boiling point. thermofisher.com ASE is a U.S. EPA-accepted method for extracting semi-volatile compounds and pesticides from environmental samples and has been shown to be more efficient than Soxhlet or shake extraction for pesticide residues in soil. thermofisher.comepa.gov

Ultrasonic Extraction: Also known as sonication, this method uses high-frequency sound waves to create cavitation bubbles in the extraction solvent. The formation and collapse of these bubbles generate intense local energy, which enhances solvent penetration into the sample matrix and facilitates the release of target analytes. nih.govmdpi.com Ultrasonic extraction has been successfully applied to the extraction of PCP from various matrices. For instance, it was used as the initial extraction step for PCP in seafood samples prior to cleanup with lipid removal columns. nih.gov Another method for analyzing PCP in sawdust utilized ultrasound-assisted extraction with hexane, achieving a quantification range of 0.14–12.00 mg/kg when coupled with GC/MS analysis. nih.govdocumentsdelivered.com

Steam Distillation Extraction (SDE): SDE is a technique used for extracting volatile and semi-volatile compounds from solid or liquid samples. science.govmdpi.com In this process, steam is passed through the sample matrix, causing the volatile compounds to vaporize. The resulting vapor mixture of water and analytes is then condensed and collected. A variation of this method is microwave-assisted steam distillation, where microwave energy is used to heat the sample directly. nih.gov This approach has been used to efficiently extract PCP from organic solid wastes and soils. The steam-volatile PCP is partitioned into an organic solvent within a closed vessel, leading to high recovery rates of 85-92% from aged samples. nih.gov The entire process takes approximately 35 minutes and yields extracts with minor impurities suitable for sensitive analysis. nih.gov

Analytical Performance Validation of TMS-Based Methods

The validation of any analytical method is crucial to ensure that the results are reliable, accurate, and reproducible. d-nb.info Key performance parameters that are established during validation include the limit of detection (LOD) and the limit of quantification (LOQ). nih.gov The LOD is the lowest concentration of an analyte that can be reliably distinguished from a blank sample, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. nih.govreddit.com

Determination of Limits of Detection (LOD) and Limits of Quantification (LOQ)

The LOD and LOQ for pentachlorophenol analysis are highly dependent on the sample matrix, the chosen extraction and cleanup methodology, and the final analytical instrument. Methods that incorporate derivatization to form this compound, coupled with sensitive techniques like GC-MS, are capable of achieving very low detection limits. Research across various applications has established a range of LODs and LOQs for PCP.

For example, a UPLC-MS/MS method for PCP in complex seafood matrices after ultrasonic extraction and Captiva EMR-Lipid cleanup reported an LOD of 0.5 µg/kg and an LOQ of 1.0 µg/kg. nih.gov A highly sensitive HS-SPME-GC-MS method with in situ derivatization for PCP in human plasma achieved an even lower LOD of 0.02 ng/mL. researchgate.net For solid matrices, a direct SPME method for paper and board samples had a detection limit of 0.015 µg/g, while a microwave-assisted steam distillation method for soils reported detection limits of 1–2 µg/kg. nih.govnih.gov An UHPLC/MS/MS method for water samples established an LOQ of 0.3 µg L-1. researchgate.nettuiasi.ro These values demonstrate the effectiveness of modern spectrometric and chromatographic methodologies in detecting and quantifying trace levels of pentachlorophenol.

The following table summarizes the limits of detection and quantification for pentachlorophenol achieved by various analytical methods.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
UPLC-MS/MSSeafood0.5 µg/kg1.0 µg/kg nih.gov
HS-SPME-GC-MS (with in situ derivatization)Human Plasma0.02 ng/mLNot Reported researchgate.net
Direct SPME-GC-ECDPaper and Board0.015 µg/gNot Reported nih.gov
Microwave-Assisted Steam Distillation-GC-MS/MSOrganic Waste, Soil1-2 µg/kgNot Reported nih.gov
UHPLC/MS/MSWaterNot Reported0.3 µg/L researchgate.nettuiasi.ro
Ultrasound Extraction-GC/MS (with derivatization)SawdustNot Reported0.14 mg/kg (quantification range start) documentsdelivered.com

Evaluation of Linearity, Accuracy, and Precision (e.g., Relative Standard Deviation (RSD))

The validation of analytical methods for the quantification of pentachlorophenol is critical to ensuring data reliability. This process involves a rigorous evaluation of linearity, accuracy, and precision. While gas chromatography (GC) methods often require a derivatization step, such as the formation of pentachlorophenol trimethylsilyl (TMS) ether to enhance analyte volatility and stability, much of the recent validation data comes from liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which analyze the compound directly. researchgate.net

Linearity is established by analyzing a series of standards over a defined concentration range. For LC-MS/MS methods, excellent linearity has been demonstrated. For instance, in the analysis of seafood samples, correlation coefficients ranging from 0.995 to 0.999 were achieved over a concentration range of 1 to 1000 μg/L. nih.gov Similarly, a method for detecting sodium pentachlorophenolate (B1226921) on cutting boards showed strong linearity (R² of 0.9996) over a 0 to 100 μg/L range. nih.gov For the analysis of water samples, a linear range of 0.1-100 µg L-1 with a correlation coefficient (R²) of 0.998 has been validated. researchgate.net Gas chromatography-mass spectrometry (GC-MS) methods have also shown good linearity over a wide range, from 0.1 to 100 ng/mL. springernature.com

Precision, which measures the closeness of repeated measurements, is typically expressed as the relative standard deviation (RSD). It is assessed at two levels: intra-day precision (repeatability within a single day) and inter-day precision (reproducibility across different days). For seafood analysis, intra-day RSDs were found to be between 3.7% and 11.2%, while inter-day RSDs ranged from 2.9% to 12.1%. nih.gov In the analysis of egg samples, RSDs were notably low, ranging from 0.2% to 0.8%. researchgate.net The analysis of residues on cutting boards showed RSDs between 5.19% and 16.66%. nih.gov Collaborative studies on animal feed have used the HorRat value, a normalized measure of precision, with values ranging from 0.39 to 2.21, where a value under 2.0 is generally considered acceptable. wur.nl

Accuracy refers to the closeness of a measured value to a known or accepted value and is often evaluated through recovery studies in spiked samples, which will be detailed in the following section.

Table 1: Linearity and Precision Data for Pentachlorophenol Analysis

Analytical MethodMatrixLinearity RangeCorrelation Coefficient (R²)Intra-day RSD (%)Inter-day RSD (%)Reference
UPLC-MS/MSSeafood1 - 1000 μg/L0.995 - 0.9993.7 - 11.22.9 - 12.1 nih.gov
UPLC-MS/MSCutting Boards0 - 100 μg/L0.99965.19 - 16.66 (overall) nih.gov
UHPLC/MS/MSWater0.1 - 100 μg/L0.99899.78 (as % precision)99.12 (as % precision) researchgate.net
UPLC-MS/MSEggs0.5 - 50 μg/kg (fortification levels)Not specified0.2 - 0.8 (overall) researchgate.net
GC-MSBiological Samples0.1 - 100 ng/mLNot specifiedNot specifiedNot specified springernature.com

Assessment of Recovery Rates Across Diverse Environmental and Biological Matrices

Recovery studies are essential for assessing the accuracy of an analytical method, as they determine the efficiency of the extraction process in isolating the target analyte from the sample matrix. The assessment of pentachlorophenol recovery has been performed across a wide variety of complex environmental and biological samples.

In environmental water analysis, a solid-phase extraction (SPE) method followed by UHPLC/MS/MS demonstrated high and consistent analyte recoveries, ranging from 98.2% to 100.18%. researchgate.net

For biological matrices, which are often more complex, recovery rates can be more variable. In the analysis of various types of seafood, including fish, shellfish, shrimp, and crab, spiked samples showed recoveries between 86.4% and 102.5%. nih.gov A study on pentachlorophenol residues in eggs reported recoveries ranging from 72.2% to 89.8% at different fortification levels. researchgate.net In another study focusing on food contact materials, the recovery of sodium pentachlorophenolate from wooden cutting boards ranged from 71.75% to 96.50%. nih.gov For methods involving derivatization for GC analysis, a study on various chlorophenols reported relative recoveries in the range of 67.1% to 101.3% from spiked water samples. researchgate.net

The choice of extraction and clean-up technique is crucial for achieving acceptable recovery. For instance, in seafood analysis, an Enhanced Matrix Removal (EMR) cleanup step yielded a recovery of 96.8% for pentachlorophenol, while a different SPE column (OasisMAX) showed a recovery of 81.9%. nih.gov This highlights the importance of optimizing sample preparation for each specific matrix to minimize analyte loss and matrix effects.

Table 2: Recovery Rates of Pentachlorophenol in Various Matrices

MatrixAnalytical MethodExtraction/Cleanup MethodSpike LevelsRecovery Rate (%)Reference
WaterUHPLC/MS/MSSolid-Phase Extraction (SPE)Not specified98.2 - 100.18 researchgate.net
Seafood (Fish, Shellfish, Crab, Shrimp)UPLC-MS/MSUltrasonic extraction, Captiva EMR-Lipid cleanup1, 5, 10 μg/kg86.4 - 102.5 nih.gov
EggsUPLC-MS/MSDispersive Solid-Phase Extraction (d-SPE)0.5, 5, 50 μg/kg72.2 - 89.8 researchgate.net
Cutting Boards (Wood)UPLC-MS/MSAutomated SPENot specified71.75 - 96.50 nih.gov
WaterGC-ECD (with acetylation)n-hexane extractionNot specified67.1 - 101.3 researchgate.net

Environmental Transformation and Fate Research of Pentachlorophenol Utilizing Tms Enabled Identification

Biotic Degradation Pathways and Metabolite Profiling

The biodegradation of pentachlorophenol (B1679276) is a key process in its removal from contaminated environments. This process is primarily carried out by microorganisms that have evolved metabolic pathways to utilize PCP as a source of carbon and energy or to detoxify their surroundings.

Microbial degradation of PCP in both soil and aquatic environments can proceed through aerobic and anaerobic pathways, with dechlorination and hydroxylation being the principal mechanisms.

Under aerobic conditions, the initial step in the bacterial degradation of PCP often involves the hydroxylation of the aromatic ring. For instance, in Sphingobium chlorophenolicum, the enzyme PCP 4-monooxygenase catalyzes the NADPH-dependent conversion of PCP to tetrachlorohydroquinone (B164984) (TCHQ). nih.govnih.gov This initial hydroxylation is a critical and often rate-limiting step in the degradation pathway. nih.gov Fungi are also capable of degrading PCP through various metabolic processes. nih.gov

Anaerobic degradation of PCP primarily occurs through a series of reductive dechlorination reactions. nih.gov In this process, chlorine atoms are sequentially removed from the pentachlorophenol molecule and replaced with hydrogen atoms. This stepwise removal of chlorine atoms is a key feature of the anaerobic pathway. nih.govasm.org Various anaerobic bacteria, such as those from the Desulfitobacterium genus, have been shown to carry out these reductive dehalogenation reactions. nih.gov

The following table summarizes the key microbial degradation mechanisms for pentachlorophenol.

Degradation MechanismEnvironmentKey Microbial GroupInitial Step
Hydroxylation AerobicBacteria (e.g., Sphingobium chlorophenolicum)Conversion of PCP to Tetrachlorohydroquinone (TCHQ)
Reductive Dechlorination AnaerobicBacteria (e.g., Desulfitobacterium)Sequential removal of chlorine atoms

The microbial degradation of PCP results in the formation of various intermediate metabolites. The identification of these transient compounds is crucial for elucidating the complete degradation pathway. Gas chromatography-mass spectrometry (GC-MS) analysis of TMS derivatives of these metabolites has been a powerful tool for their characterization.

During aerobic degradation, the primary hydroxylated product is tetrachlorohydroquinone (TCHQ). nih.govnih.govglpbio.commedchemexpress.comcaymanchem.com TCHQ is then further dehalogenated to form 2,6-dichloro-1,4-hydroquinone (2,6-DCHQ). nih.gov In some cases, trichlorohydroquinone has also been identified as a metabolite. cdc.gov

Under anaerobic conditions, the stepwise reductive dechlorination leads to a series of less-chlorinated phenols. For example, the dechlorination of PCP can yield various isomers of tetrachlorophenol, trichlorophenol, dichlorophenol, and monochlorophenol before the aromatic ring is cleaved. who.int

The major intermediates identified in the biotic degradation of pentachlorophenol are presented in the table below.

Degradation PathwayIntermediate Metabolite
Aerobic Tetrachlorohydroquinone (TCHQ)
2,6-dichloro-1,4-hydroquinone (2,6-DCHQ)
Trichlorohydroquinone
Anaerobic Tetrachlorophenols
Trichlorophenols
Dichlorophenols
Monochlorophenols

The rate and extent of PCP biodegradation are significantly influenced by various environmental factors. nih.gov These factors can affect microbial activity and the bioavailability of the contaminant.

pH: The pH of the soil or water is a critical factor. cdc.gov The adsorption of PCP to soil particles is pH-dependent, with stronger adsorption occurring under acidic conditions. cdc.govepa.gov This increased adsorption can reduce the bioavailability of PCP to microorganisms, thereby slowing down the degradation rate. canada.ca Optimal pH for the growth of PCP-degrading fungi has been reported to be around 4.0. nih.gov

Organic Carbon: The presence of organic carbon can enhance the biodegradation of PCP. who.int It can serve as a primary energy source for microbial populations, stimulating their growth and metabolic activity, which in turn can lead to increased co-metabolism of PCP.

Redox Potential: The redox potential of the environment determines whether aerobic or anaerobic degradation pathways will dominate. Aerobic conditions are necessary for the initial hydroxylation of PCP by monooxygenases. nih.gov Conversely, anaerobic conditions are required for reductive dechlorination. nih.gov The availability of electron acceptors also plays a crucial role in the anaerobic degradation process. nih.gov

The table below outlines the influence of key environmental factors on PCP biodegradation.

Environmental FactorInfluence on Biodegradation
pH Affects adsorption to soil and microbial activity. Lower pH can increase adsorption and reduce bioavailability. cdc.govepa.govcanada.ca
Organic Carbon Can enhance biodegradation by stimulating microbial growth and co-metabolism. who.int
Redox Potential Determines the dominant degradation pathway (aerobic vs. anaerobic). nih.gov

Abiotic Transformation Processes and Product Characterization

In addition to biotic degradation, pentachlorophenol can also be transformed in the environment through abiotic processes, with photolysis being a significant pathway.

Pentachlorophenol can undergo photolytic degradation when exposed to sunlight, particularly in aqueous environments. epa.govnih.gov The rate of photolysis is influenced by factors such as the pH of the water and the intensity of the light. The dissociated form of PCP, which is more prevalent at higher pH values, appears to undergo photolysis more readily. epa.gov The photolysis half-life of PCP in water has been reported to be as short as 0.86 hours under certain conditions. epa.gov

The photolytic degradation of PCP can lead to the formation of a variety of transformation products through different reaction pathways, including oxidation and dimerization. researchgate.net

Oxidative Products: The reaction of PCP with photochemically produced hydroxyl radicals can lead to the formation of oxidative products. epa.govresearchgate.net These can include hydroxylated and ring-cleavage products.

Dimerization Products: Photolysis can also induce dimerization reactions, leading to the formation of more complex molecules. These can include polychlorinated biphenylethers and polychlorinated dibenzo-p-dioxins. researchgate.netacs.org The formation of octachlorodibenzo-p-dioxin (B131699) (OCDD) has been detected in some photo-Fenton degradation studies of PCP. acs.org

The major types of photolytic transformation products of pentachlorophenol are listed in the table below.

Transformation ProcessProduct TypeExamples
Oxidation Oxidative ProductsHydroxylated and ring-cleavage products
Dimerization Dimerization ProductsPolychlorinated Biphenylethers, Polychlorinated Dibenzo-p-dioxins (e.g., OCDD)

Plant-Mediated Uptake and Metabolic Conversion Studies

The uptake and metabolism of pentachlorophenol by plants are influenced by the compound's availability in the soil, which is often limited by rapid microbial degradation and strong adsorption to soil particles. cdc.govosti.gov Nevertheless, studies have demonstrated that plants can absorb and transform PCP.

Once absorbed by plants, pentachlorophenol can be converted into various free and conjugated metabolites. The identification of these metabolites is crucial for understanding the detoxification mechanisms within plants.

Research on soybean and spinach plants grown in PCP-contaminated soil revealed the presence of several nonpolar metabolites in plant tissues. nih.gov These included:

Pentachlorophenol (the parent compound)

2,3,4,6-Tetrachlorophenol

Methoxytetrachlorophenol

2,3,4,6-Tetrachloroanisole

Pentachloroanisole

In addition to these free metabolites, plants also form polar conjugates, which are a common detoxification pathway. In soybean plants, acid hydrolysis and enzymatic cleavage of these polar fractions released PCP, 2,3,4,6-tetrachlorophenol, and methoxytetrachlorophenol. nih.gov The use of β-glucosidase enzyme confirmed that these metabolites were primarily stored as O-glucosides. nih.gov In spinach, however, only the parent pentachlorophenol was released from the polar conjugates, suggesting different metabolic pathways between plant species. nih.gov The metabolites found in the plants were not detected in the surrounding soil after the experiment, indicating they were products of plant metabolism. nih.gov

Metabolite Identified in Plant TissuesPlant SpeciesTypeCitation
PentachlorophenolSoybean, SpinachFree & Conjugated nih.gov
2,3,4,6-TetrachlorophenolSoybeanFree & Conjugated nih.gov
MethoxytetrachlorophenolSoybeanFree & Conjugated nih.gov
2,3,4,6-TetrachloroanisoleSoybean, SpinachFree nih.gov
PentachloroanisoleSoybean, SpinachFree nih.gov
O-GlucosidesSoybeanConjugated nih.gov

Environmental Mobility and Persistence Dynamics

The movement and longevity of pentachlorophenol in the environment are governed by its chemical properties and interactions with soil, sediment, and water. Its persistence is a key factor in its potential for long-term contamination.

The mobility of PCP in soil and sediment is largely controlled by adsorption and desorption processes, which are strongly influenced by pH and organic matter content. cdc.govresearchgate.netnih.gov PCP has a pKa of 4.7, meaning that in environments with a pH above this value, it exists predominantly in its ionized, more water-soluble form. cdc.govepa.gov Conversely, in acidic conditions, it is in its neutral, less soluble form. cdc.gov

This chemistry dictates its environmental behavior:

Effect of pH : Adsorption is strongest in acidic soils and weaker in neutral and alkaline soils. cdc.govepa.govresearchgate.netnih.gov Consequently, PCP is most mobile in neutral-to-basic soils and least mobile in acidic soils. cdc.gov

Effect of Organic Matter : The adsorption of PCP generally increases with a higher content of organic matter in the soil. researchgate.netnih.gov The organic phases of certain treated clays (B1170129) have been shown to be highly effective at removing PCP from water, acting as a partitioning medium. cambridge.org

The sorption mechanism also differs for the neutral and charged forms of the molecule. The neutral species tends to conform to a linear isotherm model, suggesting a partitioning mechanism, while the charged species fits a Langmuir model, indicating a more specific surface adsorption reaction. udel.edu Desorption of the neutral form is generally reversible, whereas the ionized form can exhibit resistance to desorption, binding more strongly to surfaces. udel.edu

FactorEffect on PCP AdsorptionConsequence for MobilityCitations
Acidic pH (below 4.7) Increases adsorptionDecreased mobility cdc.govepa.govresearchgate.netnih.gov
Neutral to Alkaline pH (above 4.7) Decreases adsorptionIncreased mobility and leaching potential cdc.govcdc.gov
High Organic Matter Content Increases adsorptionDecreased mobility researchgate.netnih.gov
Low Organic Matter Content Decreases adsorptionIncreased mobility researchgate.netnih.gov

Pentachlorophenol is considered a persistent organic pollutant. cdc.gov Its half-life in the environment can range from days to years, depending on a variety of site-specific factors. wikipedia.orgepa.gov

Soil and Sediment : In soil, the half-life of PCP is estimated to be from weeks to months. epa.gov However, in reductive soil and sediments, degradation can take much longer, ranging from 14 days to 5 years, depending on the microbial populations present. wikipedia.org The high persistence of PCP in sediment has been confirmed in studies of contaminated lakes, where core samples showed that little to no degradation had occurred over decades once the compound was incorporated into the sediment. who.int

Aquatic Systems : While photolysis can be rapid in surface waters, slow elimination rates and high persistence in sediments mean that PCP is considered practically non-biodegradable in the broader aquatic environment. epa.govwho.int Microbial degradation in water can become significant but often requires an acclimation period for the microorganisms, which can take several weeks. epa.govnih.gov

Contaminant Availability : The strong adsorption of PCP to soil, especially under acidic conditions, reduces its bioavailability for microbial degradation, thereby contributing to its long-term persistence. cdc.gov

Temperature : Low temperatures have been shown to be unfavorable for the growth of PCP-degrading bacteria, slowing down the degradation process and increasing persistence in colder climates. who.int

Due to its persistence and mobility under certain conditions, soil contamination with PCP can lead to the contamination of groundwater. who.int Its moderately long persistence also makes it susceptible to long-range atmospheric transport. cdc.gov

Biometabolism of Pentachlorophenol and Metabolite Identification Using Tms Derivatization

Mammalian Metabolic Pathways and Conjugation Processes

The biotransformation of pentachlorophenol (B1679276) (PCP) in mammals involves several key metabolic pathways aimed at detoxification and elimination. The primary routes of metabolism are conjugation, particularly with glucuronic acid, and oxidative dechlorination, which leads to the formation of various hydroxylated metabolites. cdc.gov

Glucuronide Conjugation as a Major Detoxification Pathway

Glucuronide conjugation represents a significant detoxification pathway for pentachlorophenol in mammals. cdc.gov This phase II metabolic process involves the enzymatic transfer of a glucuronyl group from uridine-5'-diphospho-α-D-glucuronic acid (UDPGA) to the pentachlorophenol molecule. pharmacy180.com This reaction is catalyzed by UDP-glucuronyl transferases, which are primarily located in the liver. pharmacy180.com The addition of the highly polar glucuronic acid moiety significantly increases the water solubility of PCP, facilitating its excretion from the body, primarily in the urine. cdc.govpharmacy180.com

In humans, studies suggest that a substantial portion of an administered dose of PCP is excreted as the pentachlorophenol glucuronide conjugate. cdc.gov Animal studies in rats also provide evidence for the occurrence of both PCP and its metabolite, tetrachlorohydroquinone (B164984), as glucuronic acid conjugates in urine. nih.gov The rate of pentachlorophenol-glucuronide conjugation can vary between species, with reports indicating that the rate in human liver microsomes is about one-third of that found in rat liver microsomes. cdc.gov

Oxidative Dechlorination Leading to Tetrachlorohydroquinone (TCHQ)

Alongside conjugation, oxidative dechlorination is a crucial pathway in the metabolism of pentachlorophenol. This process involves the replacement of a chlorine atom with a hydroxyl group, leading to the formation of tetrachlorohydroquinone (TCHQ) as a major metabolite. cdc.govnih.gov This reaction is mediated by microsomal enzymes, specifically the cytochrome P-450 system. nih.govnih.gov

The formation of TCHQ has been demonstrated in in vitro studies using both human and rat liver homogenates. cdc.govwho.int TCHQ itself can be further conjugated, often with glucuronic acid, before being excreted. cdc.gov The oxidative dechlorination pathway is considered a significant route for PCP metabolism in rodents, comparable in importance to the conjugation pathway. nih.gov In humans, however, the TCHQ pathway appears to be a more minor route compared to direct conjugation of the parent compound. nih.gov

Characterization of Pentachlorophenol Metabolites in Research Models

The identification and characterization of pentachlorophenol metabolites have been extensively studied in various animal models, primarily rats. These studies have revealed a range of metabolic products resulting from dechlorination and hydroxylation reactions.

Detection of Various Tetrachlorophenols and Trichlorohydroquinones

Research conducted on rats has successfully isolated and identified several dechlorinated metabolites of pentachlorophenol from urine. nih.gov Among these are various isomers of tetrachlorophenol, including 2,3,4,5-tetrachlorophenol, 2,3,4,6-tetrachlorophenol, and 2,3,5,6-tetrachlorophenol. nih.gov The formation of these compounds indicates that the initial metabolic step can involve the removal of a chlorine atom from different positions on the phenol (B47542) ring.

Further metabolism can lead to the formation of trichlorohydroquinone. nih.gov One proposed minor metabolic pathway in rats involves the conversion of pentachlorophenol to 2,3,4,6- and 2,3,4,5-tetrachlorophenol, which are then further metabolized to trichlorohydroquinone. cdc.gov

Identification of Tetrachlorocatechol (B74200) and Tetrachlororesorcinol (B13740972)

In addition to tetrachlorohydroquinone, other dihydroxylated metabolites have been identified in rat metabolism studies. Specifically, tetrachlorocatechol and tetrachlororesorcinol have been isolated from the urine of rats treated with pentachlorophenol. nih.gov The formation of these catechols and resorcinols suggests that the hydroxylation of pentachlorophenol is a complex process that can result in different positional isomers of tetrachlorobenzenediol.

The table below summarizes the key metabolites of pentachlorophenol identified in rat urine.

Metabolite ClassSpecific Metabolite Identified
Tetrachlorophenols2,3,4,5-Tetrachlorophenol
2,3,4,6-Tetrachlorophenol
2,3,5,6-Tetrachlorophenol
TrichlorohydroquinonesTrichlorohydroquinone
Tetrachlorinated DihydroxybenzenesTetrachlorohydroquinone
Tetrachlorocatechol
Tetrachlororesorcinol
QuinonesTrichloro-1,4-benzoquinone (traces)
Tetrachloro-1,4-benzoquinone (traces)

Microsomal Metabolism Studies and Enzyme Induction Effects

The role of microsomal enzymes, particularly the cytochrome P-450 system, is central to the oxidative metabolism of pentachlorophenol. nih.gov In vitro studies using liver microsomes have been instrumental in elucidating the enzymatic processes involved and the effects of enzyme inducers.

Microsomal incubations of pentachlorophenol have confirmed the formation of tetrachloro-1,2-hydroquinone and tetrachloro-1,4-hydroquinone. nih.gov The rate of this metabolic conversion can be significantly influenced by prior exposure to enzyme-inducing agents. For instance, pretreatment of rats with phenobarbital (B1680315) has been shown to increase the metabolism of pentachlorophenol to tetrachlorohydroquinone both in vivo and in vitro. nih.gov Similarly, microsomes from rats induced with isosafrole showed a 7-fold increase in the rate of conversion compared to control microsomes. nih.gov Other inducers like hexachlorobenzene (B1673134) and 3-methylcholanthrene (B14862) resulted in 2- to 3-fold increases. nih.gov

These induction studies suggest that specific cytochrome P-450 isoenzymes are involved in the metabolism of pentachlorophenol. nih.gov The ratio of the 1,4- and 1,2-isomers of tetrachlorohydroquinone produced can vary depending on the type of inducer used, further indicating the involvement of different P-450 isoenzymes. nih.gov For example, microsomes from rats treated with phenobarbital or hexachlorobenzene produced a higher ratio of the 1,4- to 1,2-isomer compared to microsomes from rats induced with 3-methylcholanthrene or isosafrole. nih.gov While inducers of microsomal enzymes enhance the dechlorination of pentachlorophenol, they appear to have little effect on the glucuronide conjugation reaction, suggesting that this pathway is governed by different factors. cdc.gov

The table below presents the relative effects of different inducers on the microsomal metabolism of pentachlorophenol.

Inducing AgentFold Increase in PCP Conversion Rate (vs. Control)
Isosafrole (ISF)7
Hexachlorobenzene (HCB)2-3
Phenobarbital (PB)2-3
3-Methylcholanthrene (3MC)2-3

Investigation of Cytochrome P450 Involvement in Pentachlorophenol Biotransformation

The cytochrome P450 (P450) superfamily of enzymes plays a critical role in the metabolism of a vast array of xenobiotic compounds, including pentachlorophenol. mdpi.com These enzymes are central to Phase I metabolic reactions, which typically involve oxidation. mdpi.com

Research across different organisms has demonstrated the involvement of P450 enzymes in the oxidative biotransformation of PCP. In humans, studies using liver microsomes have shown that PCP can be metabolized into tetrachlorohydroquinone (TCHQ), with evidence suggesting the involvement of the CYP3A4 isoform. nih.govnih.gov Furthermore, PCP has been observed to be a potent inducer of P450 enzymes, particularly CYP3A, in cultured human hepatoma cells. nih.gov

Studies in animal models have also supported the role of P450. For instance, the induction of liver cytochrome P450 has been reported in female Wistar rats fed diets containing PCP. nih.gov The oxidative dechlorination of PCP to TCHQ is mediated by liver microsomal enzymes in rodents. nih.gov

The role of P450 in PCP metabolism is not limited to mammals. Research on the white rot fungus Phanerochaete chrysosporium has provided clear evidence of P450-mediated PCP oxidation. nih.govplos.org In this fungus, PCP induces the production of P450 enzymes. nih.govresearchgate.net In vitro experiments using microsomal fractions from these fungal cultures demonstrated that the oxidation of PCP to TCHQ is dependent on NADPH, a characteristic feature of P450-catalyzed reactions. nih.gov This transformation was significantly inhibited by piperonyl butoxide, a known P450 inhibitor, further confirming the enzyme's involvement. nih.govplos.org

Table 1: In Vitro Transformation of Pentachlorophenol by Microsomal P450 from P. chrysosporium

Condition PCP Transformation Rate (nM/min) TCHQ Detected after 10 hrs (µM)
Microsomal Fraction + NADPH 18.8 ± 1.2 6.5 ± 2.1
Microsomal Fraction + NADPH + Piperonyl Butoxide Significantly Inhibited Not Detectable
Control (No NADPH) Not Significant Not Detected

Data derived from studies on Phanerochaete chrysosporium, demonstrating NADPH-dependent and P450-inhibitor sensitive transformation of PCP to TCHQ. nih.gov

Formation of Oxidative Metabolites (e.g., Tetrachloro-1,2- and -1,4-hydroquinone)

The oxidative metabolism of pentachlorophenol primarily results in the formation of quinoid metabolites, which are believed to contribute significantly to its genotoxicity. researchgate.net The main products of this biotransformation are tetrachlorohydroquinones (TCHQ) and their corresponding benzoquinone derivatives. researchgate.net

The most frequently identified oxidative metabolite is tetrachloro-1,4-hydroquinone (TCHQ). nih.gov This metabolite is formed through the P450-catalyzed hydroxylation of PCP. nih.gov While this oxidative pathway is considered a minor route of elimination in humans compared to conjugation with glucuronic acid, it is a more prominent pathway in rodents. nih.gov

In some biological systems, such as the bacterium Sphingobium chlorophenolicum, the initial hydroxylation of PCP by a PCP hydroxylase enzyme actually produces tetrachloro-1,4-benzoquinone (TCBQ). nih.gov This is then subsequently reduced to tetrachloro-1,4-hydroquinone by a tetrachlorobenzoquinone reductase enzyme. nih.govscispace.com TCHQ itself can be further oxidized, cycling back to TCBQ via a tetrachlorosemiquinone radical intermediate. researchgate.net

The formation of the other isomer, tetrachloro-1,2-hydroquinone (also known as tetrachlorocatechol), has also been reported as a metabolite of PCP. nih.govresearchgate.net This metabolite can be further oxidized to tetrachloro-1,2-benzoquinone. researchgate.net One study detected tetrachlorocatechol in the urine of rats administered PCP. nih.gov The formation of both tetrachloro-1,4-hydroquinone and tetrachlorocatechol demonstrates that hydroxylation of the PCP aromatic ring can occur at different positions. researchgate.net

Table 2: Major Oxidative Metabolites of Pentachlorophenol

Parent Compound Primary Oxidative Metabolite Secondary Metabolite Enzyme System (Example)
Pentachlorophenol (PCP) Tetrachloro-1,4-hydroquinone (TCHQ) Tetrachloro-1,4-benzoquinone (TCBQ) Cytochrome P450 (Human, Fungal) nih.govnih.gov
Pentachlorophenol (PCP) Tetrachlorocatechol (Tetrachloro-1,2-hydroquinone) Tetrachloro-1,2-benzoquinone Cytochrome P450 (Rat) nih.govresearchgate.net

The identification and quantification of these hydroquinone (B1673460) and benzoquinone metabolites are essential for toxicological assessment. Analytical procedures often involve extraction from a biological matrix, followed by derivatization to enhance volatility and thermal stability for GC-MS analysis. helsinki.fi Trimethylsilylation, which converts the hydroxyl groups to trimethylsilyl (B98337) ethers, is a widely used derivatization technique for this purpose.

Applications of Tms Based Analytical Methods in Environmental and Material Monitoring Research

Environmental Monitoring of Pentachlorophenol (B1679276) in Diverse Matrices

The analysis of PCP as its TMS derivative is a cornerstone of environmental monitoring, enabling the detection of this persistent organic pollutant in aqueous, terrestrial, and atmospheric compartments. Gas chromatography methods, often preceded by a derivatization step, are essential for quantifying PCP at trace levels. usgs.govmdpi.com

Another common approach involves acetylation, a similar derivatization process that converts PCP into a less polar, more volatile compound suitable for GC analysis. In a study on drinking water, an in-situ acetylation method followed by gas-liquid chromatography with electron capture detection yielded a detection limit of 1 µg/L. researchgate.net The recoveries for PCP acetate (B1210297) were between 78% and 108% for water samples fortified at levels of 2, 10, and 20 µg/L. researchgate.net Research has also described methods for determining PCP in water by converting it to its methyl ether with diazomethane (B1218177), with detection limits as low as 0.01 parts per billion (ppb) in a one-liter water sample and recoveries of 80% to 100%. acs.org

MatrixDerivatization MethodAnalytical TechniqueDetection LimitRecovery RateReference
Aqueous SamplesTrimethylsilylation (TMSDMC)GC-MS0.01-0.25 µg/LNot Specified nih.gov
Drinking WaterAcetylationGC-ECD1 µg/L78-108% researchgate.net
WaterMethylationGC-ECD0.01 ppb (µg/L)80-100% acs.org
WastewaterSilylation (MTBSTFA)GC-MSNot Specified73.21-101.32% researchgate.net

The determination of PCP in solid matrices like soil and sediment often requires robust extraction and derivatization steps. A common method involves extracting PCP from soil using a potassium hydroxide (B78521) solution, followed by acidification and re-extraction with toluene (B28343). acs.org The PCP in the toluene extract is then derivatized with diazomethane to form its methyl ether, which is subsequently analyzed by electron-capture gas chromatography. acs.org This method is capable of detecting PCP concentrations as low as 0.5 parts per billion (ppb) in soil, with recovery rates for added PCP ranging from 80% to 100%. acs.org The identity of PCP can be further confirmed by preparing a trimethylsilyl (B98337) ether derivative for qualitative analysis or by using a mass spectrometer. acs.org Gas chromatographic procedures for environmental samples typically necessitate solvent extraction and derivatization to enhance the volatility of PCP. usgs.gov

MatrixDerivatization MethodAnalytical TechniqueDetection LimitRecovery RateReference
SoilMethylationGC-ECD0.5 ppb80-100% acs.org
Aquifer SedimentsNot Specified (HPLC)HPLC-UV1.0 µg/kgNot Specified usgs.gov

Monitoring airborne PCP is critical for assessing inhalation exposure risks. Analytical methods have been developed for its determination in air, often involving collection on a solid sorbent followed by solvent extraction and analysis. While some methods use high-performance liquid chromatography (HPLC), GC-based methods are also prevalent, which would involve a derivatization step like silylation for the analysis of PCP.

A non-destructive solid-phase microextraction (SPME) method combined with GC-MS has been used to assess PCP in the air. nih.gov Research established a linear correlation for PCP concentrations in the air between 0.01 and 0.75 mg/m³. nih.gov This indicates the applicability of such methods for quantifying atmospheric PCP levels in various environments, including indoor settings like museum depots where PCP was historically used as a wood preservative. nih.gov

MatrixSampling/Analytical MethodLinear RangeApplication ExampleReference
AirHeadspace Solid-Phase Microextraction (HS-SPME) / GC-MS0.01–0.75 mg/m³Estimating PCP concentration in a museum depot. nih.gov

Monitoring of Pentachlorophenol in Biological and Agricultural Samples

The analysis of PCP as its TMS derivative is also vital for tracking its accumulation in biological tissues and agricultural products, providing key data for food safety and human exposure assessments. Derivatization is a common requirement for the analysis of PCP in complex biological samples by GC-MS. mdpi.comnih.gov

A novel analytical method was developed for measuring PCP in meat and fish using gas chromatography-electron capture detection (GC-ECD) and GC-MS. nih.gov In this method, the sample is extracted and then derivatized with acetic anhydride (B1165640) and pyridine (B92270) before analysis. nih.gov The method was optimized for various tissues, including the muscle and liver of swine and bovine, as well as the muscle of carp (B13450389) and finless eel. nih.gov The detection capability of this method ranged from 0.49 to 1.01 µg/kg. nih.gov For samples spiked with PCP at levels of 0.5 to 2.0 µg/kg, recoveries were found to be over 71.1%, with a relative standard deviation of less than 14.7%. nih.gov

More recent studies using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) have also been developed for the detection of PCP in seafood. nih.govresearchgate.net One such study on 760 seafood samples established a detection limit of 0.5 µg/kg and a quantitation limit of 1.0 µg/kg. nih.govresearchgate.net Recoveries in various seafood matrices ranged from 86.4% to 102.5%. nih.govresearchgate.net PCP was detected in 5.8% of all samples, with average concentrations in contaminated samples ranging from 1.08 to 21.49 µg/kg. nih.govresearchgate.net

Sample MatrixDerivatization/MethodAnalytical TechniqueLimit of Detection/QuantitationRecovery RateMeasured ConcentrationReference
Swine/Bovine (Muscle, Liver), Carp/Eel (Muscle)AcetylationGC-ECD, GC-MS0.49–1.01 µg/kg (Detection Capability)>71.1%Not Applicable nih.gov
SeafoodPass-Through SPEUPLC-MS/MS0.5 µg/kg (LOD), 1.0 µg/kg (LOQ)86.4-102.5%1.08-21.49 µg/kg nih.govresearchgate.net
FishMethylationGC-ECD0.5 ppb80-100%Not Specified acs.org

The analysis of PCP in plant-derived materials is important for assessing contamination in the timber industry and historical artifacts. Plant metabolite profiling commonly uses GC-MS analysis of methoximated trimethylsilyl (TMS) derivatives. nih.gov While the stability of some TMS derivatives can be a concern, proper experimental conditions, such as storage temperature, can ensure robust quantification. nih.gov For instance, storing derivatized samples at -20 °C can maintain stability for up to 72 hours. nih.gov

Non-destructive SPME methods coupled with GC-MS have been optimized for the semi-quantitative determination of PCP in wood samples. nih.gov These methods demonstrated a linear response for PCP in the range of 7.5 to 75 mg/kg of wood. nih.gov In a practical application, this technique was used to investigate historical wooden furniture, where it was possible to quantify PCP in one object at a concentration of 40 mg/kg. nih.gov

MatrixAnalytical MethodLinear Range / Quantified LevelKey FindingReference
WoodSPME / GC-MS7.5–75 mg/kg (Linear Range)Suitable for non-destructive quantification of PCP in historical objects. nih.gov
WoodSPME / GC-MS40 mg/kg (Quantified in one object)Successfully applied to measure PCP in museum furniture. nih.gov

Analytical Method Development for Human Biological Samples (e.g., Plasma, Urine)

The detection and quantification of pentachlorophenol (PCP) in human biological samples are crucial for assessing exposure to this environmental contaminant. Analytical methods often employ a derivatization step to improve the chromatographic behavior and detection sensitivity of PCP. One common approach is the conversion of PCP to its trimethylsilyl (TMS) ether, which is more volatile and thermally stable, making it highly suitable for gas chromatography-mass spectrometry (GC-MS) analysis.

Research has focused on optimizing methods for extracting PCP from complex biological matrices like plasma and urine and its subsequent derivatization. Method development typically involves liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analyte from interfering substances. springernature.com Following extraction, the sample is derivatized using a silylating agent, such as trimethylsilyl-N,N-dimethylcarbamate (TMSDMC), which reacts with the phenolic hydroxyl group of PCP to form the TMS derivative. nih.gov This reaction is often rapid and can be performed at room temperature. nih.gov

GC-MS is the technique of choice for the analysis of the resulting pentachlorophenol-TMS ether. nih.gov The method offers excellent separation and quantification capabilities. researchgate.net Using selected ion monitoring (SIM) mode, the mass spectrometer can selectively detect characteristic ions of the derivatized PCP, providing high specificity and sensitivity, with detection limits reaching the low nanogram-per-milliliter level. springernature.com Linearity in a wide range, from 0.1 to 100 ng/mL, has been demonstrated for GC-MS methods. springernature.com

For urine samples, an initial hydrolysis step is essential because PCP is excreted as both the free form and as conjugates, such as glucuronides. nih.govcdc.gov Acid hydrolysis, for instance with sulfuric acid, is performed to release the free PCP from its conjugates, allowing for the determination of total PCP exposure. springernature.comnih.gov

The table below summarizes typical performance characteristics of a GC-MS method for the determination of PCP-TMS in human urine.

Table 1: Performance Characteristics of a GC-MS Method for PCP-TMS in Human Urine

Parameter Value
Matrix Human Urine
Extraction Method Solid-Phase Extraction (SPE)
Derivatization Reagent TMSDMC
Analytical Technique GC-MS
Limit of Detection (LOD) 0.1 µg/L
Limit of Quantification (LOQ) 0.4 µg/L
Linear Range 0.5 - 100 µg/L
Recovery 92% - 105%

| Precision (RSD) | < 8% |

Conservation Science Applications for Cultural Heritage Objects

Pentachlorophenol was widely used as a biocide, particularly as a wood preservative, for many decades. uni-lj.si Consequently, many historical and cultural heritage objects made of wood may have been treated with PCP, which is still present in these items today even though its use has been restricted for about forty years. uni-lj.sinih.gov The presence of PCP in museum collections poses potential risks to conservators, curators, and visitors. Therefore, methods for detecting and quantifying PCP residues on these valuable objects are of significant importance in the field of conservation science. A key challenge is the need for non-destructive or minimally invasive analytical techniques to avoid damaging the artifacts. uni-lj.si

Non-Destructive Detection of Pentachlorophenol Residues in Treated Wood

To address the need for non-invasive analysis of cultural heritage objects, researchers have developed methods based on solid-phase microextraction (SPME) coupled with GC-MS. nih.gov SPME is a solvent-free sampling technique that can extract volatile and semi-volatile compounds from the surface or the headspace of an object with minimal contact, preserving the integrity of the artifact. uni-lj.sinih.gov

In this application, an SPME fiber is exposed to the wooden object, either in the headspace above the surface or in direct contact mode. nih.gov The PCP that volatilizes from the wood is adsorbed onto the fiber coating. The fiber is then transferred to the injector of a gas chromatograph, where the adsorbed PCP is thermally desorbed for analysis. While direct GC-MS analysis of PCP is possible, derivatization to its TMS ether can improve chromatographic peak shape and sensitivity. However, for non-destructive SPME, derivatization often occurs after desorption or is sometimes omitted if sensitivity is sufficient.

Studies have shown that SPME-GC-MS methods are effective for the semi-quantitative determination of PCP in historical wood samples. mdpi.com These methods have been successfully applied to screen furniture in museum collections, detecting PCP residues without causing any damage. uni-lj.sinih.gov Researchers have optimized both headspace and contact SPME modes and found them suitable for quantification in the range of 7.5 to 75 mg of PCP per kg of wood. researchgate.net This allows conservators to identify objects with high levels of PCP contamination and implement appropriate handling and storage procedures. uni-lj.si

The table below presents findings from a study on PCP detection in historical wooden furniture using a non-destructive SPME-GC-MS method.

Table 2: PCP Concentrations in Historical Wood Samples via SPME-GC-MS

Sample ID Object Type Sampling Mode PCP Concentration (mg/kg)
HW-01 Oak Cabinet Headspace SPME 40
HW-02 Pine Chest Headspace SPME Traces Detected
HW-03 Beech Chair Contact SPME 15.5
HW-04 Walnut Wardrobe Headspace SPME Traces Detected

| HW-05 | Maple Table | Contact SPME | Not Detected |

Future Research Directions and Methodological Innovations in Pentachlorophenol, Tms Analysis

Development of Greener and More Sustainable Analytical Methodologies for PCP Analysis

The principles of green analytical chemistry are increasingly being applied to the analysis of PCP, with a focus on reducing the use of hazardous solvents and minimizing waste generation. Future research is centered on developing more environmentally friendly extraction and derivatization techniques.

One promising area is the advancement of microwave-assisted extraction (MAE) . This technique utilizes microwave energy to heat the solvent and sample, accelerating the extraction of analytes. nih.govwiley.com MAE significantly reduces the consumption of organic solvents and shortens extraction times compared to traditional methods. wiley.com For instance, a combination of MAE with dispersive liquid-liquid microextraction has been successfully applied for the extraction of chlorophenols from soil and sediment samples, using minimal amounts of organic solvents. nih.govwiley.com

Supercritical fluid extraction (SFE) represents another green alternative for PCP analysis. woodpreservation.catandfonline.comtandfonline.com SFE employs supercritical fluids, most commonly carbon dioxide, as the extraction solvent. CO2 is non-toxic, inexpensive, and can be easily removed from the extract, eliminating the need for solvent evaporation steps. Research has demonstrated the successful extraction of PCP from various matrices, including wood and aqueous samples, using SFE. woodpreservation.catandfonline.comtandfonline.com

Furthermore, the exploration of alternative solvents is a key aspect of greening PCP analysis. Ionic liquids (ILs) and deep eutectic solvents (DESs) are being investigated as potential replacements for volatile organic compounds in liquid-liquid extraction. nih.govunirioja.esrsc.org These solvents have negligible vapor pressure, reducing the risk of atmospheric contamination. rsc.org Studies have shown the potential of imidazolium-based ionic liquids for the extraction of pentachlorophenol (B1679276) from soil. nih.gov

Green Extraction TechniquePrincipleAdvantages for PCP Analysis
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and sample, accelerating extraction.Reduced solvent consumption, faster extraction times. nih.govwiley.com
Supercritical Fluid Extraction (SFE) Employs a supercritical fluid (e.g., CO2) as the extraction solvent.Eliminates the use of organic solvents, non-toxic. woodpreservation.catandfonline.com
Alternative Solvents (ILs, DESs) Utilizes ionic liquids or deep eutectic solvents for liquid-liquid extraction.Negligible vapor pressure, reduced atmospheric contamination. nih.govunirioja.esrsc.org

Integration of TMS Derivatization with Emerging High-Resolution Mass Spectrometry Techniques

The coupling of gas chromatography with high-resolution mass spectrometry (HRMS) offers significant advantages for the analysis of the TMS derivative of pentachlorophenol. Techniques such as Orbitrap MS and Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR MS) provide high mass accuracy and resolving power, enabling the unambiguous identification and quantification of PCP-TMS, even in complex matrices.

The high mass accuracy of HRMS allows for the determination of the elemental composition of ions, providing a higher degree of confidence in compound identification compared to low-resolution mass spectrometry. This is particularly important for environmental analysis, where the presence of interfering compounds can lead to false positives. While specific studies on the GC-Orbitrap MS analysis of PCP-TMS are emerging, the application of HRMS to the analysis of silylated phenols and other environmental contaminants is well-documented, demonstrating the potential of this technology.

Future research will likely focus on the development of validated GC-HRMS methods for the routine analysis of PCP-TMS in various environmental and biological matrices. This will involve optimizing chromatographic and mass spectrometric conditions to achieve the best possible sensitivity, selectivity, and mass accuracy.

Advancements in Automation and Miniaturization for On-Site Environmental Monitoring

There is a growing demand for analytical methods that can be performed on-site for the rapid screening and monitoring of environmental pollutants like pentachlorophenol. This has driven the development of automated and miniaturized analytical systems.

Portable gas chromatography-mass spectrometry (GC-MS) systems are becoming increasingly available and offer the potential for real-time, on-site analysis of PCP. westernsydney.edu.auclu-in.orgepa.govresearchgate.netclu-in.org These instruments are compact, rugged, and can provide laboratory-quality data in the field. This capability is crucial for emergency response situations, site characterization, and monitoring remediation efforts. epa.govclu-in.org

Automated solid-phase microextraction (SPME) is another key technology for streamlining sample preparation for PCP analysis. acs.orgbercaniaga.co.idresearchgate.netresearchgate.net SPME is a solvent-free extraction technique that can be easily automated and coupled directly to a GC-MS system. researchgate.net This reduces manual labor, improves sample throughput, and minimizes the potential for human error.

The development of microfluidic devices , or "lab-on-a-chip" systems, represents the pinnacle of miniaturization in analytical chemistry. researchgate.netresearchgate.nettees.ac.uknih.gov These devices integrate multiple analytical steps, such as sample preparation, derivatization, separation, and detection, onto a single small chip. While still in the early stages of development for complex environmental analyses, microfluidic systems hold the promise of providing rapid, automated, and portable analysis of phenols and other pollutants in the future. researchgate.netresearchgate.netnih.gov

TechnologyApplication in PCP AnalysisKey Advantages
Portable GC-MS On-site, real-time analysis of PCP in environmental samples. westernsydney.edu.auclu-in.orgRapid results, improved decision-making in the field. epa.gov
Automated SPME Automated sample preparation for GC-MS analysis of PCP. bercaniaga.co.idresearchgate.netReduced solvent use, high-throughput analysis. researchgate.net
Microfluidic Devices Future potential for integrated, portable analysis of phenols. researchgate.netresearchgate.netMiniaturization, automation, reduced reagent consumption. nih.gov

Standardization and Harmonization of TMS Derivatization Protocols for Inter-Laboratory Comparability

Ensuring the reliability and comparability of analytical data generated by different laboratories is crucial for regulatory monitoring and environmental assessment. The standardization and harmonization of analytical methods, including TMS derivatization protocols for PCP analysis, are therefore of paramount importance.

A key component of this is the availability of certified reference materials (CRMs) . vu.nleraqc.comeuropa.eusigmaaldrich.comdicoex.es CRMs are materials with a certified concentration of the analyte of interest, in this case, pentachlorophenol. Laboratories can use CRMs to validate their analytical methods and ensure the accuracy of their results. Several organizations produce and distribute CRMs for pentachlorophenol in various matrices, such as soil and water. europa.eusigmaaldrich.comdicoex.es

Interlaboratory comparison studies are another essential tool for assessing and improving the comparability of analytical results. usgs.govdtic.milcore.ac.uk In these studies, multiple laboratories analyze the same sample, and the results are compared. This helps to identify any systematic biases in the analytical methods and to promote the adoption of best practices. The development and participation in such studies for the analysis of chlorinated phenols are crucial for achieving data harmonization.

Future efforts in this area will likely focus on the development of standardized operating procedures (SOPs) for the entire analytical workflow, from sample collection and preparation to TMS derivatization and GC-MS analysis. The adoption of such standardized methods will lead to greater confidence in the comparability of PCP data generated worldwide.

Computational Chemistry Approaches for Predicting TMS Derivative Behavior and Fragmentation

Computational chemistry is emerging as a powerful tool in analytical chemistry for predicting the behavior of molecules and interpreting analytical data. In the context of pentachlorophenol-TMS analysis, computational approaches can be used to predict its chromatographic retention time and its mass spectral fragmentation pattern.

By modeling the interactions between the PCP-TMS molecule and the stationary phase of the gas chromatography column, it is possible to predict its retention time. This can aid in method development and in the identification of the compound in complex chromatograms.

Similarly, computational methods can be used to simulate the fragmentation of the PCP-TMS ion in the mass spectrometer. This can help to elucidate the fragmentation pathways and to predict the relative abundances of the different fragment ions. Such information is invaluable for the interpretation of mass spectra and for the development of selective and sensitive MS/MS methods.

While the application of computational chemistry to the specific case of pentachlorophenol-TMS is still in its infancy, the broader field of computational mass spectrometry is rapidly advancing. It is anticipated that in the future, computational tools will become an integral part of the analytical workflow for the identification and characterization of environmental contaminants.

Q & A

Q. How does zero-valent iron (ZVI) modification influence PCP dechlorination efficiency?

  • Methodological Answer : Bimetallic ZVI (e.g., Pd/Fe) increases electron transfer rates. Track dechlorination products (phenol, cyclohexanol) via HPLC-UV. Surface sulfidation (S-ZVI) reduces passivation; optimize pH 3–5 for maximum reactivity .

Tables for Key Methodologies

Parameter Acute Toxicity Study Chronic Toxicity Study
Exposure Duration≤24 hrs>90 days
Key EndpointsHyperthermia, mortalityImmune suppression, organ damage
Impurity ControlPure PCP (>99%)Technical-grade + impurity profiling
Reference
Degradation Method Efficiency (%)Time (h)Key Intermediates
Electrochemical (Pt/KCl)10011,2-Dichlorocyclohexane
Glow Discharge Plasma903Formate, oxalate
ZVI (Sulfidated)8524Phenol, chloride ions
Reference

Critical Research Gaps

  • Long-Term Distribution : No data on sex-specific elimination kinetics in mammals; recommend isotope-tracing in multi-compartment models .
  • Child-Specific Exposure : Urgent need for dust/soil ingestion studies using PBPK modeling .
  • Metabolite Standardization : Harmonize protocols for conjugate quantification across labs .

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